Estromustine

Catalog No.
S527463
CAS No.
62899-40-5
M.F
C23H29Cl2NO3
M. Wt
438.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estromustine

CAS Number

62899-40-5

Product Name

Estromustine

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate

Molecular Formula

C23H29Cl2NO3

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C23H29Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-20H,2,4,6-13H2,1H3/t18-,19-,20+,23+/m1/s1

InChI Key

AXWYROHIFVWHMR-UGTOYMOASA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl

Solubility

Soluble in DMSO

Synonyms

estromustine, estrone 17 beta-3-N-bis(2-chloroethyl)carbamate, Leo 271 f

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl

Description

The exact mass of the compound Estromustine is 437.1524 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-tumor effects

Estromustine possesses several properties that could be beneficial in prostate cancer treatment. It can:

  • Inhibit DNA synthesis: Estromustine acts as a cytostatic agent, meaning it disrupts cell division by interfering with DNA synthesis. This can slow down the growth and proliferation of prostate cancer cells [].
  • Disrupt microtubule assembly: Microtubules are essential for cell division. Estromustine can interfere with the formation of these structures, further hindering cancer cell growth [].

Androgen Deprivation Therapy (ADT) Adjunct

Prostate cancer cells often rely on male hormones (androgens) for growth. Androgen Deprivation Therapy (ADT) aims to lower androgen levels. Estromustine might offer additional benefits when combined with ADT:

  • Estrogen-like effects: Estromustine has a weak estrogenic effect. This could help suppress testosterone production in the testes, further reducing androgen levels and potentially enhancing the effectiveness of ADT [].

Combination therapy

Research suggests that Estromustine might be more effective when combined with other cancer therapies:

  • Synergy with chemotherapeutic agents: Studies have explored the potential synergy between Estromustine and certain chemotherapy drugs, such as docetaxel. This combination might improve treatment outcomes compared to either therapy alone [].

Estromustine, also known as estramustine phosphate sodium, is a synthetic compound that combines the properties of estradiol, a natural estrogen, with nitrogen mustard, a class of alkylating agents used in chemotherapy. This compound is primarily utilized in the palliative treatment of metastatic and progressive carcinoma of the prostate. Structurally, it is classified as a nitrogen mustard linked to estradiol via a carbamate ester group, which enhances its solubility and bioavailability in the body .

The empirical formula for estromustine is C23H32Cl2N2O6PC_{23}H_{32}Cl_{2}N_{2}O_{6}P, with a molecular weight of approximately 582.4 g/mol . It appears as an off-white powder that is soluble in water, making it suitable for oral administration in capsule form .

The exact mechanism of action of estramustine is still under investigation, but it likely involves a combination of effects []:

  • Weak Estrogenic Activity: May compete with testosterone for binding to androgen receptors, potentially slowing prostate cancer cell growth [].
  • Cytotoxic Effect: The nitrogen mustard moiety likely alkylates DNA in prostate cancer cells, leading to cell death [].
  • Disruption of Microtubule Formation: Estromustine may interfere with microtubule assembly, essential for cell division, hindering cancer cell proliferation [].

Estromustine undergoes several chemical transformations within the body:

  • Dephosphorylation: Upon oral administration, estromustine phosphate is rapidly dephosphorylated to produce estramustine, its active form. This process occurs primarily in the gastrointestinal tract .
  • Alkylation: The nitrogen mustard component becomes active and participates in alkylation reactions with DNA and other cellular components. This leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells .
  • Metabolism: Estramustine is further metabolized in the liver to form various metabolites, including estrone and estradiol, which can exhibit estrogenic effects similar to those seen with conventional estrogen therapies .

Estromustine exhibits significant biological activity as an antineoplastic agent. Its mechanism of action involves:

  • Alkylation of DNA: The nitrogen mustard moiety facilitates the formation of covalent bonds with DNA, resulting in strand breaks and miscoding events that trigger cell death through apoptosis .
  • Estrogen Receptor Interaction: Estromustine can bind to estrogen receptors, leading to modulation of hormone levels and potentially influencing tumor growth dynamics in hormone-sensitive cancers .

Additionally, it has been noted for its radiation protective properties, which may enhance its therapeutic efficacy when used alongside radiation therapy .

The synthesis of estromustine involves several key steps:

  • Formation of Carbamate Linkage: The reaction between estradiol and nitrogen mustard derivatives results in the formation of a carbamate bond. This step is crucial for linking the two moieties together.
  • Phosphorylation: The resulting compound is then phosphorylated to enhance its solubility and bioavailability. This often involves treating the compound with phosphoric acid or its derivatives under controlled conditions .
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for pharmaceutical use.

Estromustine is primarily indicated for:

  • Palliative Treatment: It is used for patients suffering from metastatic and progressive carcinoma of the prostate, aiming to alleviate symptoms and improve quality of life .
  • Combination Therapy: It can be used in conjunction with other treatments such as radiation therapy due to its protective properties against radiation-induced damage .

Studies have shown that estromustine can interact with various drugs, which may alter its efficacy or increase the risk of side effects:

  • Methemoglobinemia Risk: Co-administration with certain local anesthetics like propoxycaine may increase the risk of methemoglobinemia .
  • Hormonal Interactions: Given its estrogenic properties, estromustine may interact with other hormonal therapies, necessitating careful monitoring during treatment .

Estromustine shares structural similarities with several other compounds that possess either antineoplastic or hormonal properties. Below are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
TamoxifenSelective Estrogen Receptor ModulatorBreast cancer treatmentNon-steroidal; acts as an estrogen antagonist
CyclophosphamideAlkylating agentVarious cancersBroad-spectrum; not hormone-based
EstradiolNatural estrogenHormone replacement therapyDirectly mimics natural estrogen effects
ChlorambucilNitrogen mustardChronic lymphocytic leukemiaPrimarily used for hematological malignancies

Estromustine's unique combination of estrogenic activity and alkylating properties distinguishes it from these compounds, making it particularly effective for hormone-sensitive cancers like prostate cancer while also possessing direct cytotoxic effects on tumor cells .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Exact Mass

437.1524

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2081L03TME

Wikipedia

Estromustine

Dates

Modify: 2023-08-15
1: Daehlin L, Damber JE, Selstam G, Bergman B. Effects of human chorionic gonadotrophin, oestradiol and estromustine on testicular blood flow in hypophysectomized rats. Int J Androl. 1985 Feb;8(1):58-68. PubMed PMID: 3997272.
2: Gunnarsson PO, Andersson SB, Sandberg AA, Ellman M. Accumulation of estramustine and estromustine in adipose tissue of rats and humans. Cancer Chemother Pharmacol. 1991;28(5):361-4. PubMed PMID: 1914079.
3: Edman K, Svensson L, Eriksson B, Gunnarsson PO. Determination of estramustine phosphate and its metabolites estromustine, estramustine, estrone and estradiol in human plasma by liquid chromatography with fluorescence detection and gas chromatography with nitrogen-phosphorus and mass spectrometric detection. J Chromatogr B Biomed Sci Appl. 2000 Feb 11;738(2):267-79. PubMed PMID: 10718645.
4: Norlén BJ, Andersson SB, Björk P, Gunnarsson PO, Fritjofsson A. Uptake of estramustine phosphate (estracyt) metabolites in prostatic cancer. J Urol. 1988 Nov;140(5):1058-62. PubMed PMID: 3172360.
5: Daehlin L. On the effects of oestrogen in the male. Some effects of different oestrogenic substances in rats and men with prostatic carcinoma. Scand J Urol Nephrol Suppl. 1985;91:1-44. PubMed PMID: 3868029.
6: Gunnarsson PO, Davidsson T, Andersson SB, Backman C, Johansson SA. Impairment of estramustine phosphate absorption by concurrent intake of milk and food. Eur J Clin Pharmacol. 1990;38(2):189-93. PubMed PMID: 2338118.
7: Breda M, Basileo G, James CA. Simultaneous determination of estramustine phosphate and its four metabolites in human plasma by liquid chromatography-ionspray mass spectrometry. Biomed Chromatogr. 2004 Jun;18(5):293-301. PubMed PMID: 15236437.
8: Gunnarsson PO, Andersson SB, Johansson SA, Nilsson T, Plym-Forshell G. Pharmacokinetics of estramustine phosphate (Estracyt) in prostatic cancer patients. Eur J Clin Pharmacol. 1984;26(1):113-9. PubMed PMID: 6714283.
9: Wang LG, Liu XM, Kreis W, Budman DR. Androgen antagonistic effect of estramustine phosphate (EMP) metabolites on wild-type and mutated androgen receptor. Biochem Pharmacol. 1998 May 1;55(9):1427-33. PubMed PMID: 10076535.
10: Yamanaka H, Imai K, Suzuki T, Yuasa H, Takahashi E. [Estracyt (estradiol-nitrogen mustard complex)--estramustine binding protein and its specificity]. Gan To Kagaku Ryoho. 1984 Oct;11(10):2106-14. Japanese. PubMed PMID: 6486830.
11: Daehlin L, Södergård R, Damber JE. Relative affinities of estramustine phosphate metabolites to the cytosol oestrogen receptor of rat testis. Scand J Clin Lab Invest. 1986 Apr;46(2):159-62. PubMed PMID: 3715367.
12: Björk P, Borg A, Fernö M, Nilsson S. Expression and partial characterization of estramustine-binding protein (EMBP) in human breast cancer and malignant melanoma. Anticancer Res. 1991 May-Jun;11(3):1173-82. PubMed PMID: 1888147.
13: Björk P, Jönsson U, Andrén-Sandberg A. Binding sites for the cytotoxic metabolites of estramustine phosphate (Estracyt) in rat and human pancreas that are distinct from pancreatic estrogen-binding protein. Pancreas. 1991 Jan;6(1):77-89. PubMed PMID: 1994382.
14: Dixon R, Brooks M, Gill G. Estramustine phosphate: plasma concentrations of its metabolites following oral administration to man, rat and dog. Res Commun Chem Pathol Pharmacol. 1980 Jan;27(1):17-29. PubMed PMID: 7360997.
15: Batra S, Karlsson R, Witt L. Potentiation by estramustine of the cytotoxic effect of vinblastine and doxorubicin in prostatic tumor cells. Int J Cancer. 1996 Nov 27;68(5):644-9. PubMed PMID: 8938148.
16: Bergenheim AT, Gunnarsson PO, Edman K, von Schoultz E, Hariz MI, Henriksson R. Uptake and retention of estramustine and the presence of estramustine binding protein in malignant brain tumours in humans. Br J Cancer. 1993 Feb;67(2):358-61. PubMed PMID: 8431366; PubMed Central PMCID: PMC1968176.
17: Yamanaka H, Shida K. [Pharmacology and metabolism of a new therapeutic drug for prostatic cancer "Estracyt"]. Gan To Kagaku Ryoho. 1984 Mar;11(3):537-44. Japanese. PubMed PMID: 6422861.
18: Forsgren B, Björk P, Carlström K, Gustafsson JA, Pousette A, Högberg B. The presence in rat and human prostate of proteins that bind steroid-cytostatic complexes. Prog Clin Biol Res. 1981;75A:391-407. PubMed PMID: 7339627.
19: Punzi JS, Duax WL, Strong P, Griffin JF, Flocco MM, Zacharias DE, Carrell HL, Tew KD, Glusker JP. Molecular conformation of estramustine and two analogues. Mol Pharmacol. 1992 Mar;41(3):569-76. PubMed PMID: 1545778.
20: Björk P, Isaacs JT, Hartley-Asp B. Estramustine binding protein (EMBP) in rat R3327 Dunning tumors: partial characterization and effect of hormonal withdrawal, hormonal replacement, and cytotoxic treatment on its expression. Prostate. 1991;18(3):181-200. PubMed PMID: 2020618.

Explore Compound Types